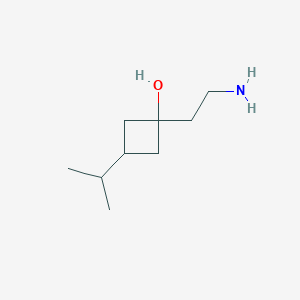

1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol

Description

1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol is a structurally unique compound featuring a cyclobutane ring substituted with a hydroxyl group at position 1, a 2-aminoethyl group at position 1, and a propan-2-yl (isopropyl) group at position 3. This combination of functional groups imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl and amino groups, and increased hydrophobicity from the isopropyl substituent .

This simpler analog has a molecular formula of C₆H₁₃NO, molecular weight of 115.18 g/mol, and exists as an oil requiring storage at 4°C . The addition of the isopropyl group in the target compound likely increases molecular weight and alters solubility and stability.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-(2-aminoethyl)-3-propan-2-ylcyclobutan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-7(2)8-5-9(11,6-8)3-4-10/h7-8,11H,3-6,10H2,1-2H3 |

InChI Key |

YQPORPONORQERI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(C1)(CCN)O |

Origin of Product |

United States |

Biological Activity

1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of 1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol is influenced by its structural features, particularly the presence of the cyclobutane ring and the aminoethyl side chain. These components allow for interactions with various biological targets, including enzymes and receptors.

Target Interactions

The compound is believed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can influence metabolic pathways and potentially lead to alterations in drug efficacy and toxicity.

Biochemical Pathways

As an imidazole derivative, this compound may affect multiple biochemical pathways. Its ability to form hydrogen bonds with key amino acids in target proteins facilitates its role in enzyme catalysis and protein-ligand interactions. This interaction can modulate cellular processes such as signaling pathways and gene expression.

Pharmacokinetics

Pharmacokinetic properties are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol. The compound exhibits high solubility in water and polar solvents, which enhances its bioavailability.

Absorption and Distribution

Due to its solubility profile, the compound is expected to be well absorbed when administered orally. Studies indicate that it can effectively cross biological membranes, facilitating its distribution throughout the body.

Metabolic Stability

The stability of 1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol in metabolic environments is crucial for its therapeutic application. Preliminary data suggest that it maintains stability under various storage conditions, which is advantageous for long-term use in clinical settings.

Biological Activity

The compound has demonstrated a wide range of biological activities:

Antimicrobial Activity

Research indicates that derivatives similar to 1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds typically range from 20 to 70 µM against these pathogens.

Antitumor Activity

In vivo studies have highlighted the antitumor potential of related compounds in various cancer models. For example, compounds exhibiting structural similarities have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Case Studies

Several studies have evaluated the biological activity of compounds related to 1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol:

| Study | Compound | Activity | Model |

|---|---|---|---|

| KB-0742 | Antitumor | Mouse xenograft models | |

| Nitroimidazole derivatives | Antimicrobial | Agar disc-diffusion method | |

| Various hybrids | Antibacterial | MIC testing against S. aureus |

These studies collectively support the notion that similar compounds possess significant therapeutic potential across various disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Properties of 1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol and Analogous Compounds

†Molecular weight estimated based on structure.

Structural and Functional Comparisons

Cyclobutane vs. Cyclopentane/Piperidine Rings The cyclobutane ring in the target compound introduces significant ring strain compared to the cyclopentane or piperidine rings in analogs. This strain may enhance reactivity in synthetic pathways but reduce thermal stability . Piperidine derivatives (e.g., 1-(2-aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol) exhibit greater conformational flexibility, making them preferable for central nervous system (CNS) drug design .

Substituent Effects The isopropyl group in the target compound increases hydrophobicity compared to simpler analogs like 1-(2-aminoethyl)cyclobutan-1-ol. This property could improve blood-brain barrier penetration but reduce aqueous solubility . Methoxyindole derivatives (e.g., 5-Methoxytryptamine) leverage aromaticity for serotonin receptor binding, a feature absent in non-aromatic cyclobutane-based compounds .

Applications The target compound’s aminoethyl and hydroxyl groups suggest utility as a bifunctional intermediate in medicinal chemistry, particularly for prodrug synthesis or metal chelation . Cyclopentane analogs like 1-(1-aminobutan-2-yl)cyclopentan-1-ol are prioritized in agrochemical research due to their balanced stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.